molecular formula C10H7ClO3S B13900306 5-Hydroxynaphthalene-1-sulfonylchloride

5-Hydroxynaphthalene-1-sulfonylchloride

Cat. No.: B13900306
M. Wt: 242.68 g/mol
InChI Key: AENXAJMTMZFKKA-UHFFFAOYSA-N
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Description

5-Hydroxynaphthalene-1-sulfonylchloride is a naphthalene derivative functionalized with a sulfonyl chloride group at position 1 and a hydroxyl (-OH) group at position 5. Its molecular formula is C₁₀H₇ClO₃S, with a calculated molecular weight of 242.73 g/mol. The hydroxyl group confers polarity and hydrogen-bonding capability, influencing its reactivity in nucleophilic substitution reactions. This compound is typically employed as an intermediate in synthesizing dyes, pharmaceuticals, and agrochemicals.

Properties

Molecular Formula

C10H7ClO3S

Molecular Weight

242.68 g/mol

IUPAC Name

5-hydroxynaphthalene-1-sulfonyl chloride

InChI

InChI=1S/C10H7ClO3S/c11-15(13,14)10-6-2-3-7-8(10)4-1-5-9(7)12/h1-6,12H

InChI Key

AENXAJMTMZFKKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2S(=O)(=O)Cl)C(=C1)O

Origin of Product

United States

Preparation Methods

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Advantages References
Hydrolysis of disodium 1,5-naphthalenedisulfonate Disodium 1,5-naphthalenedisulfonate 27–35% NaOH, 227–230 °C, 20 h, high pressure N/A Industrial scale, high purity
Chlorination with thionyl chloride (SOCl₂) 5-Hydroxynaphthalene-1-sulfonic acid Reflux with SOCl₂, possible DMF catalyst High Classical, well-established General knowledge
Oxidative chlorination with bleach and H₂O₂ Sulfonic acid precursor NaOCl, H₂O₂, CH₂Cl₂, room temp, 12 h 86 Mild, good yield, easy purification
Sandmeyer-type sulfonyl chloride synthesis Aromatic amines DABSO, Cu catalyst, HCl, tert-butyl nitrite, 75 °C 79–83 Mild, safe, scalable, versatile

Chemical Reactions Analysis

Types of Reactions

5-Hydroxynaphthalene-1-sulfonylchloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction Reactions: The compound can be reduced to form sulfonamides.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically carried out in the presence of a base such as pyridine or triethylamine.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Sulfonamides, sulfonate esters, and sulfonate thioesters.

    Oxidation Reactions: Quinones.

    Reduction Reactions: Sulfonamides.

Scientific Research Applications

5-Hydroxynaphthalene-1-sulfonylchloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides and other derivatives.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Hydroxynaphthalene-1-sulfonylchloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form sulfonamide bonds, which are crucial in many biological and chemical processes.

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituent (Position 5) Key Physical/Chemical Properties
This compound Not provided C₁₀H₇ClO₃S 242.73 -OH Polar, reactive due to -OH; moderate solubility in polar solvents
5-Methoxynaphthalene-1-sulfonyl chloride 56875-56-0 C₁₁H₉ClO₃S 256.70 -OCH₃ Enhanced lipophilicity; electron-donating group improves organic solubility
5-Dimethylaminonaphthalene-1-sulfonyl chloride 605-65-2 C₁₂H₁₂ClNO₂S 269.75 -N(CH₃)₂ Strongly electron-donating; used in fluorescent probes and biochemical assays
5-Bromo-naphthalene-1-sulfonyl chloride 50638-04-5 C₁₀H₆BrClO₂S 321.58 -Br Electron-withdrawing; high molecular weight; used in cross-coupling reactions
5-Azidonaphthalene-1-sulfonyl chloride 73936-73-9 C₁₀H₆ClN₃O₂S 267.69 -N₃ Click chemistry applications; reactive azide group enables bioconjugation
5-(Diethylamino)naphthalene-1-sulfonyl chloride 76264-86-3 C₁₄H₁₆ClNO₂S 297.80 -N(C₂H₅)₂ Lipophilic; thermal sensitivity (requires storage away from heat)

Research Findings and Trends

Recent studies highlight the following:

  • Click Chemistry : 5-Azidonaphthalene-1-sulfonyl chloride is increasingly used in proteomics for site-specific protein labeling .
  • Pharmaceutical Intermediates : Derivatives like this compound are critical in synthesizing kinase inhibitors and antimicrobial agents .
  • Environmental Impact : Brominated analogs (e.g., 5-Bromo-naphthalene-1-sulfonyl chloride) require careful disposal due to persistence in ecosystems .

Q & A

Basic: What are the standard synthetic routes for 5-Hydroxynaphthalene-1-sulfonylchloride, and how can reaction efficiency be validated?

Methodological Answer:
The synthesis typically involves sulfonation of naphthalene derivatives followed by chlorination. For example, sulfonic acid intermediates can be treated with chlorinating agents like PCl₅ or thionyl chloride. Reaction efficiency is validated using thin-layer chromatography (TLC) to monitor intermediate steps and HPLC to quantify purity. Residual reactants and by-products should be analyzed via mass spectrometry (MS) to confirm successful conversion .

Basic: What spectroscopic methods are recommended for characterizing this compound?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR : To confirm the sulfonyl chloride group and hydroxyl substitution pattern.
  • Fourier-transform infrared spectroscopy (FTIR) : For identifying S=O (sulfonyl) and O–H (hydroxyl) stretching vibrations.
  • High-resolution mass spectrometry (HRMS) : To verify molecular weight and isotopic patterns.
    Cross-referencing with databases like PubChem or ECHA ensures consistency in spectral assignments .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, sealed goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Work in a fume hood to avoid inhaling vapors or aerosols.
  • Storage : Keep containers tightly sealed in dry, cool environments to prevent hydrolysis or decomposition. Electrostatic discharge risks should be mitigated by grounding equipment .

Advanced: How can researchers optimize the reaction conditions to improve the yield of this compound?

Methodological Answer:

  • Parameter screening : Test temperatures (e.g., 0–50°C), solvents (e.g., dichloromethane vs. toluene), and stoichiometric ratios of chlorinating agents.
  • Catalyst selection : Evaluate Lewis acids (e.g., FeCl₃) to enhance sulfonation efficiency.
  • In-line analytics : Use real-time FTIR to track reaction progress and adjust conditions dynamically. Post-reaction purification via recrystallization or column chromatography can isolate high-purity product .

Advanced: How should contradictions in spectroscopic data during compound characterization be systematically addressed?

Methodological Answer:

  • Replicate experiments : Confirm data consistency across multiple batches.
  • Alternative techniques : Use X-ray crystallography to resolve ambiguities in NMR assignments.
  • Computational validation : Compare experimental IR/NMR data with density functional theory (DFT)-simulated spectra. Cross-check with peer-reviewed literature on structurally analogous sulfonyl chlorides .

Advanced: What strategies are effective in studying the reactivity of this compound with biomolecules?

Methodological Answer:

  • Model reactions : React with amino acids (e.g., lysine) to study sulfonamide bond formation. Monitor kinetics via UV-Vis spectroscopy or LC-MS .
  • Competitive assays : Compare reactivity with other sulfonyl chlorides (e.g., dansyl chloride) under physiological pH conditions.
  • Toxicity screening : Use in vitro cell lines to assess bioactivity and potential cytotoxicity, referencing protocols from naphthalene derivative studies .

Advanced: How can thermal stability and decomposition pathways of the compound be analyzed?

Methodological Answer:

  • Thermogravimetric analysis (TGA) : Measure mass loss under controlled heating to identify decomposition thresholds.
  • Gas chromatography-mass spectrometry (GC-MS) : Analyze volatile decomposition products.
  • Differential scanning calorimetry (DSC) : Detect exothermic/endothermic events indicative of phase changes or chemical reactions. Data should be contextualized with stability studies of related chlorinated aromatics .

Basic: What are the primary applications of this compound in organic synthesis?

Methodological Answer:
The compound is used as:

  • A sulfonating agent to introduce sulfonyl groups into amines or alcohols.
  • A precursor for fluorescent probes, leveraging its aromatic-hydroxyl synergy for pH-sensitive applications.
  • A crosslinker in polymer chemistry, where its dual reactivity (sulfonyl chloride and hydroxyl) enables tailored material properties .

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